6-Methoxy-1H-pyrazolo[4,3-c]pyridine: Structural Elucidation, Physicochemical Profiling, and Applications in Rational Drug Design
6-Methoxy-1H-pyrazolo[4,3-c]pyridine: Structural Elucidation, Physicochemical Profiling, and Applications in Rational Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational scaffolds for the design of highly selective targeted therapeutics. 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1260664-06-9) has emerged as a privileged building block, functioning as an advanced bioisostere for purines and indoles. This technical whitepaper dissects the physicochemical properties, structural advantages, and synthetic utility of this scaffold, providing drug development professionals with a comprehensive guide to deploying it in rational drug design—particularly in the realms of kinase inhibition and protein-protein interaction (PPI) modulation.
Chemical Identity & Structural Elucidation
The structural architecture of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. The presence of the methoxy group at the C6 position is a critical structural determinant. It acts as an electron-donating group via resonance, enriching the electron density of the pyridine ring and modulating the pKa of the pyridine nitrogen (N5). This fine-tuning is essential for optimizing hydrogen-bonding interactions within the solvent-restricted pockets of target proteins.
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| CAS Number | 1260664-06-9 | Unique chemical identifier for procurement and IP tracking. |
| Molecular Formula | C₇H₇N₃O | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 149.15 g/mol | High Ligand Efficiency (LE) potential in fragment-based drug discovery. |
| Exact Mass | 149.0589 Da | Critical for LC-MS/MS validation and metabolic tracking. |
| SMILES | COC1=CC2=C(NN=C2)C=N1 | Machine-readable format for in silico docking and QSAR modeling. |
| TPSA | 50.80 Ų | Optimal for both intestinal absorption and potential Blood-Brain Barrier (BBB) penetration. |
| Calculated LogP | ~0.96 | Favorable lipophilicity; prevents non-specific hydrophobic trapping. |
Retrosynthetic Analysis & Synthetic Methodology
To leverage 6-Methoxy-1H-pyrazolo[4,3-c]pyridine in lead optimization, chemists typically utilize the C3 position of the pyrazole ring as the primary vector for functionalization. The C3 position is highly susceptible to electrophilic aromatic substitution, allowing for the installation of halogens (e.g., iodine or bromine) that serve as handles for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
Below is the logical workflow for transforming the base scaffold into an advanced Active Pharmaceutical Ingredient (API).
Figure 1: Synthetic functionalization workflow of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine.
Pharmacological Potential & Mechanistic Grounding
The pyrazolo[4,3-c]pyridine core is highly regarded for its ability to mimic the adenine ring of ATP, making it a potent scaffold for ATP-competitive kinase inhibitors . For instance, derivatives of this scaffold have been successfully developed as highly selective inhibitors of Extracellular Signal-Regulated Kinase (ERK) for cancer therapies . The nitrogen atoms of the pyrazole and pyridine rings serve as critical hydrogen bond donors and acceptors, anchoring the molecule in the kinase hinge region, while the C6-methoxy (or its urea derivatives) projects into the solvent-exposed region to enhance kinome selectivity.
Beyond oncology, this scaffold has demonstrated groundbreaking utility in infectious diseases. Recent structure-activity relationship (SAR) campaigns have utilized pyrazolo[4,3-c]pyridines as the first-in-class inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) . By disrupting this PPI, the compounds block glycosomal protein import in Trypanosoma parasites, resulting in potent trypanocidal activity .
Figure 2: Pharmacological mechanism of pyrazolo[4,3-c]pyridine derivatives in kinase inhibition.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explained to empower researchers to troubleshoot and adapt the workflows.
Protocol A: C3-Regioselective Halogenation (Pre-Cross-Coupling Activation)
Objective: Activate the C3 position of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine for subsequent Palladium-catalyzed cross-coupling. Causality & Logic: N-Iodosuccinimide (NIS) is selected over elemental iodine to provide a mild, controlled electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring directs the electrophile exclusively to the C3 position. N,N-Dimethylformamide (DMF) is used as the solvent due to its high dielectric constant, which stabilizes the intermediate Wheland complex.
Step-by-Step Methodology:
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Dissolve 1.0 eq of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine in anhydrous DMF (0.2 M) under an inert argon atmosphere.
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Add 1.05 eq of NIS in a single portion at 0 °C. Rationale: Low temperatures suppress oxidative side reactions and prevent di-halogenation.
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Stir the mixture for 2 hours, allowing it to naturally warm to ambient temperature.
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Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, quench with aqueous sodium thiosulfate, and analyze via LC-MS. The system is validated when the starting material peak (m/z 150.0 [M+H]⁺) is completely depleted and replaced by a single product peak at m/z 276.0 [M+H]⁺. The exact mass shift of +126 Da confirms mono-iodination.
Protocol B: Kinetic Solubility Profiling via Nephelometry
Objective: Determine the physiological solubility limits of synthesized pyrazolo[4,3-c]pyridine derivatives to predict oral bioavailability. Causality & Logic: Traditional thermodynamic solubility assays require extensive equilibrium times and large amounts of API. Kinetic solubility via laser nephelometry measures the scattering of light caused by insoluble particles, providing a high-throughput, label-free readout. Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5) is utilized instead of standard PBS to accurately mimic the micellar solubilization effects of bile salts in the human gut.
Step-by-Step Methodology:
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Prepare a 10 mM stock solution of the target compound in LC-MS grade DMSO.
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Perform serial dilutions in a 96-well plate using FaSSIF (pH 6.5) to achieve a concentration gradient (1 µM to 500 µM), maintaining a final DMSO concentration of ≤1%.
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Internal Control Integration (Self-Validation): Run Propranolol (highly soluble, >500 µM) and Amiodarone (poorly soluble, <10 µM) in parallel. The assay is only considered valid if Amiodarone triggers a massive light scatter at low concentrations while Propranolol remains at baseline.
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Incubate the plate at 37 °C for 2 hours with orbital shaking (300 rpm).
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Measure light scattering using a microplate nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the scatter signal exceeds the baseline of the blank FaSSIF buffer by 3 standard deviations.
References
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Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
